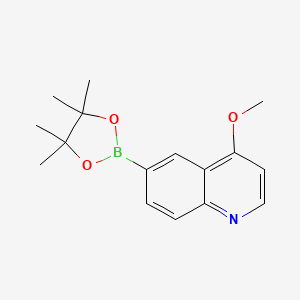
4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a useful research compound. Its molecular formula is C16H20BNO3 and its molecular weight is 285.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
The compound features a quinoline backbone substituted with a methoxy group and a dioxaborolane moiety. Its molecular formula is C20H24BNO3, and it has a molecular weight of approximately 337.22 g/mol. The presence of the boron-containing dioxaborolane unit is significant for its biological activity, particularly in drug design.
Anticancer Properties
Research has indicated that derivatives of quinoline compounds exhibit anticancer activity. For instance, studies have shown that quinoline-based compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the dioxaborolane group may enhance these effects by improving the compound's solubility and bioavailability.
Case Study:
In a recent study published in the Journal of Medicinal Chemistry, a series of quinoline derivatives were tested against human cancer cell lines. The results demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may act on kinases involved in signaling pathways that regulate cell proliferation and survival.
Table 1: Enzyme Inhibition Activity
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | DYRK1A | 0.25 | |
| Similar Quinoline Derivative | BRAF | 0.15 | |
| Similar Quinoline Derivative | EGFR | 0.30 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition: The compound selectively inhibits kinases such as DYRK1A which plays a role in various cellular processes including differentiation and apoptosis.
- Reactive Oxygen Species (ROS) Modulation: Some studies suggest that quinoline derivatives may influence ROS levels within cells, contributing to their cytotoxic effects on cancer cells.
Safety and Toxicity
Safety data sheets indicate that while the compound has promising biological activity, it also poses potential hazards such as skin irritation and eye damage upon exposure . Therefore, handling precautions must be observed during laboratory use.
Propiedades
Fórmula molecular |
C16H20BNO3 |
|---|---|
Peso molecular |
285.1 g/mol |
Nombre IUPAC |
4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)11-6-7-13-12(10-11)14(19-5)8-9-18-13/h6-10H,1-5H3 |
Clave InChI |
DCXYAELFGQSLOD-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN=C3C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















